molecular formula C12H12O4 B13935365 Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate CAS No. 57134-55-1

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate

Cat. No.: B13935365
CAS No.: 57134-55-1
M. Wt: 220.22 g/mol
InChI Key: PTMOFMXIIKUMTA-XQRVVYSFSA-N
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Description

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate is an α,β-unsaturated ester featuring a 1,3-benzodioxole (methylenedioxy) aromatic system. Its molecular formula is C₁₃H₁₂O₄ (CAS: 24393-66-6), with a Z-configuration at the double bond . The 1,3-benzodioxole moiety is electron-rich due to the oxygen atoms, while the acrylate group introduces reactivity for conjugate additions and cyclization reactions. This compound is synthesized via esterification of the corresponding cinnamic acid derivative, often using ethanol and acid catalysts under reflux conditions .

Properties

CAS No.

57134-55-1

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C12H12O4/c1-2-14-12(13)6-4-9-3-5-10-11(7-9)16-8-15-10/h3-7H,2,8H2,1H3/b6-4-

InChI Key

PTMOFMXIIKUMTA-XQRVVYSFSA-N

Isomeric SMILES

CCOC(=O)/C=C\C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Approach

The most common and efficient method for preparing this compound is via the Knoevenagel condensation reaction. This involves the condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetate derivatives or activated methylene compounds in the presence of a base catalyst.

  • Reaction Scheme :
    1,3-benzodioxole-5-carbaldehyde + ethyl acetate derivative → this compound

  • Catalysts and Conditions :

    • Common bases used include piperidine, potassium tert-butoxide, or other alkali metal hydroxides.
    • Solvents vary from ethanol, tetrahydrofuran (THF), to dichloromethane (CH2Cl2).
    • Reaction temperatures range from room temperature to reflux conditions depending on solvent and catalyst.
    • Reaction times typically range from several hours to overnight to ensure full conversion.
  • Selectivity and Yield :

    • The reaction favors the (Z)-isomer due to steric and electronic factors under controlled conditions.
    • Yields reported are generally high, often exceeding 70-80% with optimized conditions.
    • Side reactions such as transesterification can occur if ethanol is used as solvent, leading to mixed esters, which complicates purification.
  • Optimization Notes :

    • Using non-alcoholic solvents like dichloromethane or DMF can reduce side reactions.
    • Reaction time and temperature must be optimized to avoid by-products from elimination or rearrangement mechanisms.

Catalytic Cross-Coupling Methods

Recent advances have explored transition-metal catalyzed cross-coupling reactions to synthesize substituted acrylates including this compound.

  • Catalysts :

    • Palladium-based catalysts such as bis(triphenylphosphine)palladium(II) dichloride are employed for coupling aryl halides with acrylate derivatives.
    • Nickel catalysts have also been used for allylic alkylation and coupling reactions involving silicon nucleophiles and allyl alcohols, which can be adapted for acrylate synthesis.
  • General Procedure :

    • The reaction involves coupling 4-bromo-1,2-methylenedioxybenzene (a brominated benzodioxole derivative) with ethyl acrylate or acrylate equivalents in the presence of a base and catalyst.
    • Piperidine or other amine bases are used to facilitate the reaction.
    • The process is typically conducted under inert atmosphere (argon or nitrogen) to prevent catalyst degradation.
  • Advantages :

    • High selectivity and yield (up to 76% molar yield with purity >99%) have been reported.
    • The method reduces side reactions and toxic by-products, making it environmentally friendly and suitable for scale-up.

Radical Cyclization and Other Synthetic Routes

While less common for this specific compound, radical cyclization methods have been reported for related benzodioxole derivatives.

  • Radical Cyclization :

    • Initiated by azobisisobutyronitrile (AIBN) or triethylborane (Et3B) in the presence of tributyltin hydride or NHC-borane as radical sources.
    • These methods are more applicable to complex cyclized derivatives but can be adapted for acrylate synthesis with appropriate substrates.
  • Notes :

    • Radical methods require careful control of reaction conditions to avoid side reactions.
    • Purification typically involves column chromatography on silica gel with potassium carbonate to neutralize acidic impurities.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Catalyst/Base Solvent(s) Temperature Yield (%) Purity (%) Notes
Knoevenagel Condensation 1,3-benzodioxole-5-carbaldehyde + ethyl acetate derivative Piperidine, KOBu-t EtOH, THF, CH2Cl2 RT to reflux 70-85 >95 Side reactions in EtOH; optimized in CH2Cl2 or DMF
Pd-Catalyzed Cross-Coupling 4-bromo-1,2-methylenedioxybenzene + ethyl acrylate Pd(PPh3)2Cl2, piperidine Various (inert) Mild (RT-80°C) ~76 >99 Green, industrially scalable, high selectivity
Radical Cyclization Sulfinimine derivatives + Bu3SnH AIBN, Et3B, NHC-borane Benzene (degassed) 40-75°C Variable High Used for cyclized analogs; requires inert atmosphere

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (Z)-3-(1,3-benzodioxol-5-yl)acrylic acid, while reduction may produce (Z)-3-(1,3-benzodioxol-5-yl)ethanol.

Scientific Research Applications

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers: Ethyl (E)-3-(1,3-benzodioxol-5-yl)acrylate

The E-isomer (CAS: 153910-33-9) differs in the geometry of the acrylate double bond. While the Z-isomer has substituents on the same side, the E-isomer’s substituents are trans. This distinction impacts physicochemical properties:

  • Synthesis: The E-isomer is prepared via esterification of (E)-3-(1,3-benzodioxol-5-yl)acrylic acid with ethanol, analogous to the Z-isomer but under conditions favoring trans-configuration retention .
  • Reactivity : The E-isomer’s extended conjugation may enhance stability against nucleophilic attacks compared to the Z-isomer.

Methyl Esters: Methyl (E/Z)-3-(1,3-benzodioxol-5-yl)acrylate

Replacing the ethyl group with a methyl group reduces hydrophobicity. For example, methyl (E)-3-(1,3-benzodioxol-5-yl)acrylate (1-16) is synthesized using methanol and p-toluenesulfonic acid . Key differences include:

  • Solubility : The methyl ester is less lipophilic, favoring polar solvents.
  • Crystallinity : The methyl derivative forms a colorless powder upon recrystallization, whereas the ethyl analog may remain oily due to longer alkyl chains .

Substituted Acrylates: Nitro and Cyano Derivatives

  • Methyl (E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylate: This derivative introduces electron-withdrawing groups (cyano and nitro), altering electronic properties. The cyano group enhances electrophilicity at the β-position, facilitating nucleophilic additions .
  • Ethyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate: The cyano substituent at C2 increases reactivity in Michael additions compared to the unsubstituted acrylate .

Heterocyclic Analogs: Thiazole and Oxadiazole Derivatives

Structural and Spectral Comparisons

Spectral Data Highlights

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) MS (m/z)
Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate ~1715–1720 δ 6.7–7.3 (benzodioxole H), 4.2 (OCH₂CH₃) 256 [M+H]+
Methyl (E)-3-(1,3-benzodioxol-5-yl)acrylate 1720 δ 6.8–7.4 (aromatic H), 3.9 (OCH₃) 242 [M+H]+
Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate 1719 δ 8.50 (s, acrylate H), 4.35 (OCH₂CH₃) 298 [M]+

Notes:

  • The benzodioxole protons resonate as a multiplet at δ 6.7–7.3, distinct from substituted aryl groups (e.g., nitro derivatives show downfield shifts to δ 8.0–8.5) .
  • Bromo-substituted acrylates exhibit characteristic ¹H NMR signals for vinylic protons (δ 8.50) and IR stretches for C=O (~1719 cm⁻¹) .

Biological Activity

Ethyl (Z)-3-(1,3-benzodioxol-5-yl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzodioxole moiety, which is known for its aromatic properties. The compound can be represented structurally as follows:

C12H10O4\text{C}_{12}\text{H}_{10}\text{O}_4

This structure allows for various interactions within biological systems, potentially influencing its activity against different targets.

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
  • Cellular Interference : It may interfere with critical cellular processes such as DNA replication or protein synthesis, leading to cell death in certain contexts.
  • Oxidative Stress Induction : The compound can induce oxidative stress, which may contribute to its anticancer properties by promoting apoptosis in malignant cells .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines. Notably, it showed significant cytotoxicity against breast and colon cancer cells, attributed to its ability to induce apoptosis through the activation of intrinsic pathways .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound had a MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of this compound on MCF-7 breast cancer cells, researchers observed a dose-dependent decrease in cell viability. The IC50 value was calculated to be 25 µM after 48 hours of treatment.

Cell LineIC50 (µM)
MCF-725

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